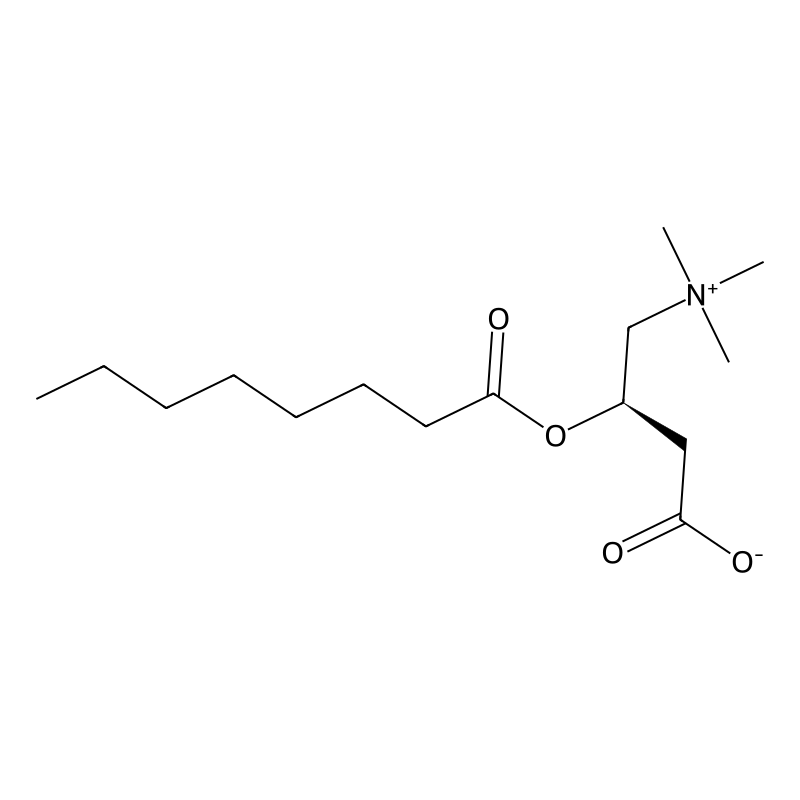

L-Octanoylcarnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Research

L-Octanoylcarnitine has been used in cardiovascular research, particularly in the study of arterial stiffness .

Summary of Application: Researchers have investigated the effects of weight on arterial stiffness and plasma metabolites in middle-aged subjects. L-Octanoylcarnitine was one of the metabolites examined.

Methods of Application: Changes in metabolites were examined using UPLC-LTQ-Orbitrap mass spectrometry and changes in brachial-ankle pulse wave velocity (ba-PWV) were examined.

Results: The overweight group showed greater increases in L-octanoylcarnitine.

Newborn Screening

L-Octanoylcarnitine is used in newborn screening, particularly in the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .

Summary of Application: MCAD deficiency is diagnosed from dried blood spots on filter paper cards from newborns based on the increase of medium chain length acylcarnitines identified by isotope dilution mass spectrometry methods.

Methods of Application: A robust and accurate semiautomated method for the analysis of medium chain length acylcarnitines as their butyl esters was developed and validated.

Plasma Carnitine Quantification

L-Octanoylcarnitine is used in the quantification of plasma carnitine and acylcarnitines .

Methods of Application: Plasma samples were deproteinized with methanol, loaded on a cation exchange trapping column and separated on a reversed-phase C8 column using heptafluorobutyric acid as an ion-pairing reagent.

Metabolic Research

L-Octanoylcarnitine has been used in metabolic research, particularly in the study of overweight and obesity .

Breast Cancer Research

L-Octanoylcarnitine has been used in breast cancer research .

Summary of Application: Researchers have identified potential biomarkers of breast cancer using plasma metabolic profiling.

Results: L-Octanoylcarnitine showed the best diagnostic performance, with a 100.0% positive predictive value.

Arterial Stiffness Research

L-Octanoylcarnitine has been used in arterial stiffness research .

Arterial Stiffness in Overweight Middle-Aged Subjects

L-Octanoylcarnitine has been used in the study of arterial stiffness in overweight middle-aged subjects .

Biomarker for Early Diagnosis of Diabetic Cardiomyopathy

L-Octanoylcarnitine has been used as a biomarker for the early diagnosis of diabetic cardiomyopathy .

Summary of Application: Researchers have explored the different chain lengths of acylcarnitines as biomarkers for the early diagnosis of diabetic cardiomyopathy.

Methods of Application: The mechanism of acylcarnitine affecting myocardial disorders was explored.

Results: The research is ongoing and the exact results are yet to be determined.

L-Octanoylcarnitine is a medium-chain acylcarnitine compound that plays a significant role in the metabolism of fatty acids. It is produced through the enzymatic action of carnitine O-octanoyltransferase, which catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, yielding L-octanoylcarnitine and coenzyme A. This compound is crucial for transporting fatty acids into the mitochondria, where they undergo β-oxidation for energy production. L-Octanoylcarnitine is also linked to various metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency and celiac disease, indicating its physiological importance in human metabolism .

LOC's primary function is related to its role in fatty acid metabolism. Here's the mechanism:

- Cellular Uptake: LOC enters cells and is transported to the mitochondria.

- Carnitine Shuttle: Inside the mitochondria, LOC interacts with carnitine O-octanoyltransferase, which transfers the octanoyl group to CoA, forming octanoyl-CoA [].

- Fatty Acid Oxidation: Octanoyl-CoA enters the beta-oxidation pathway within the mitochondria, where the octanoyl group is broken down into smaller units to generate energy (ATP) [].

The primary reaction involving L-octanoylcarnitine is catalyzed by carnitine O-octanoyltransferase:

This reaction is reversible and does not require energy input, as both substrates are considered "activated" forms of fatty acyl groups. The enzyme's activity is regulated by various factors, including malonyl-CoA, which inhibits its function non-linearly .

L-Octanoylcarnitine serves critical roles in energy metabolism by facilitating the transport of fatty acids across mitochondrial membranes. It is involved in the β-oxidation process, converting fatty acids into acetyl-CoA, which can then enter the citric acid cycle for ATP production. Additionally, it has been implicated in specific metabolic pathways that enhance cellular energy supply during glucose starvation . Its association with metabolic disorders highlights its importance in maintaining metabolic homeostasis.

L-Octanoylcarnitine can be synthesized through various methods, primarily involving the reaction of L-carnitine with octanoyl-CoA. The synthesis typically occurs in biological systems but can also be achieved in vitro using chemical methods. For example, a common laboratory synthesis involves mixing L-carnitine with octanoyl chloride under controlled conditions to yield L-octanoylcarnitine .

L-Octanoylcarnitine has several applications in clinical and research settings:

- Metabolic Disorders: It serves as a biomarker for diagnosing metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency.

- Nutritional Supplements: Used in formulations aimed at enhancing fat metabolism and energy production.

- Research: Investigated for its role in cellular metabolism and potential therapeutic applications in metabolic diseases .

Studies have shown that L-octanoylcarnitine interacts with various metabolic pathways. It facilitates the conversion of exogenous acetyl-L-carnitine into acetyl-CoA, highlighting its role in energy metabolism under glucose-deprived conditions. Furthermore, its interaction with carnitine O-octanoyltransferase indicates potential regulatory mechanisms influencing fatty acid oxidation and ketogenesis .

L-Octanoylcarnitine shares structural and functional similarities with other acylcarnitines. Below is a comparison with some related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Acetylcarnitine | C11H21NO4 | Involved in acetyl group transfer; critical for brain metabolism. |

| L-Propionylcarnitine | C12H23NO4 | Plays a role in propionate metabolism; less common than octanoylcarnitine. |

| L-Butyryl-carnitine | C13H25NO4 | Involved in butyric acid metabolism; impacts gut health. |

| L-Caprylcarnitine | C14H27NO4 | Similar chain length; involved in medium-chain fatty acid metabolism. |

L-Octanoylcarnitine is unique due to its specific involvement in medium-chain fatty acid metabolism and its regulatory role in energy homeostasis compared to other acylcarnitines .

Early Discoveries in Acylcarnitine Biochemistry

The study of L-octanoylcarnitine emerged from foundational work on carnitine's role in fatty acid metabolism during the mid-20th century. Initial research in the 1950s established carnitine as essential for fatty acid transport into mitochondria. The specific identification of octanoylcarnitine occurred in the 1980s through investigations of metabolic byproducts in patients with MCAD deficiency. Key milestones include:

Advancements in Analytical Techniques

The development of tandem mass spectrometry (MS/MS) revolutionized L-octanoylcarnitine detection, allowing quantification at concentrations ≤0.5 μM in dried blood spots. Nuclear magnetic resonance (NMR) studies later characterized its molecular structure (C₁₅H₂₉NO₄, MW 287.4 Da) and stereochemical configuration. Recent advances in high-resolution mass spectrometry enable differentiation between L- and D-isoforms, crucial for understanding its metabolic activity.

Molecular Formula and Weight

L-Octanoylcarnitine possesses the molecular formula C₁₅H₂₉NO₄, which represents its complete atomic composition [1] [2]. The compound exhibits a molecular weight of 287.39 grams per mole, as calculated through advanced computational chemistry methods [1] [2]. The monoisotopic molecular weight has been precisely determined to be 287.209658421 daltons, providing exact mass specifications for analytical applications [3] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₉NO₄ | PubChem [1] |

| Average Molecular Weight | 287.39 g/mol | PubChem [1] |

| Monoisotopic Mass | 287.209658421 Da | MarkerDB [3] |

| Chemical Abstracts Service Number | 25243-95-2 | PubChem [1] |

The hydrochloride salt form of L-Octanoylcarnitine displays a modified molecular formula of C₁₅H₃₀ClNO₄ with a corresponding molecular weight of 323.856 grams per mole [5]. This salt formation represents a common preparation method for enhanced stability and solubility characteristics.

Stereochemistry and Enantiomeric Specificity

L-Octanoylcarnitine exhibits specific stereochemical properties that define its biological activity and chemical behavior [6] [7]. The compound contains one defined stereocenter, specifically at the carnitine backbone, which confers its L-configuration [8] [6]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3R)-3-(octanoyloxy)-4-(trimethylazaniumyl)butanoate, indicating the absolute configuration at the chiral center [3] [4].

The L-enantiomer represents the physiologically active form of octanoylcarnitine, distinguishing it from its D-enantiomer counterpart [1] [6]. This enantiomeric specificity is crucial for biological recognition and enzymatic interactions within metabolic pathways [9] [7]. The compound exhibits negative optical rotation, with values of [α]D²⁵ = -23.07° reported in aqueous solutions [10].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the R-configuration at carbon-3 corresponds to the natural L-carnitine backbone structure [8] [7]. This specific stereochemistry is essential for proper substrate recognition by carnitine-metabolizing enzymes and transport proteins.

Structural Characterization

Functional Groups and Bond Configuration

L-Octanoylcarnitine contains several distinct functional groups that contribute to its chemical properties and biological activity [11] [12]. The molecule features a quaternary ammonium group with three methyl substituents attached to nitrogen, creating a permanent positive charge [1] [3]. This trimethylammonium functionality is crucial for molecular recognition and transport processes.

The ester functional group forms the central linkage between the octanoic acid portion and the carnitine backbone [11] [12]. This ester bond connects the carbonyl carbon of octanoic acid to the hydroxyl group at the third carbon of the carnitine molecule. The carboxylate group exists in its ionized form under physiological conditions, contributing to the compound's zwitterionic character [3] [4].

| Functional Group | Location | Chemical Significance |

|---|---|---|

| Trimethylammonium | Terminal nitrogen | Positive charge, transport recognition |

| Ester linkage | C3 of carnitine backbone | Hydrolyzable bond, substrate specificity |

| Carboxylate | Terminal carbon | Negative charge, solubility |

| Octanoyl chain | Fatty acid portion | Hydrophobic interactions, membrane affinity |

The octanoyl portion consists of a straight-chain saturated fatty acid with eight carbon atoms [1] [13]. This medium-chain fatty acid segment provides the hydrophobic character that influences the compound's solubility properties and membrane interactions.

Comparison to Related Acylcarnitines

L-Octanoylcarnitine belongs to the medium-chain acylcarnitine family, which encompasses compounds with acyl chains ranging from six to twelve carbons [14] [15]. Structural comparisons with related acylcarnitines reveal systematic variations in chain length while maintaining the core carnitine backbone structure.

| Compound | Chain Length | Molecular Formula | Molecular Weight | Distinguishing Features |

|---|---|---|---|---|

| L-Hexanoylcarnitine | C6 | C₁₃H₂₅NO₄ | 259.34 g/mol | Shorter chain, higher water solubility [16] |

| L-Octanoylcarnitine | C8 | C₁₅H₂₉NO₄ | 287.39 g/mol | Medium-chain, balanced properties [1] |

| L-Decanoylcarnitine | C10 | C₁₇H₃₃NO₄ | 315.45 g/mol | Longer chain, increased hydrophobicity [15] |

| L-Acetylcarnitine | C2 | C₉H₁₇NO₄ | 203.24 g/mol | Short-chain, high solubility [17] |

The progression from short-chain to medium-chain acylcarnitines demonstrates increasing hydrophobic character with longer fatty acid chains [15]. L-Octanoylcarnitine occupies an intermediate position, providing balanced solubility and biological activity characteristics compared to its homologs.

Structural analysis reveals that all acylcarnitines share the common carnitine backbone with varying acyl chain lengths [11] [12]. The ester bond configuration remains consistent across the series, while the fatty acid portion determines specific physicochemical properties and biological functions.

Physicochemical Properties

Solubility Profile

L-Octanoylcarnitine demonstrates complex solubility characteristics that reflect its amphiphilic molecular structure [18] [13]. The compound exhibits excellent solubility in dimethyl sulfoxide, with concentrations reaching 80 milligrams per milliliter (278.36 millimolar) when sonication is applied [13]. This high solubility in polar aprotic solvents facilitates laboratory preparation and analytical applications.

Aqueous solubility studies reveal moderate water solubility, with the hydrochloride salt form achieving concentrations up to 100 millimolar in aqueous solutions [19]. The free base form shows more limited water solubility, with the compound being described as practically insoluble in pure water systems [18] [4]. This reduced aqueous solubility reflects the hydrophobic contribution of the eight-carbon fatty acid chain.

| Solvent System | Solubility | Concentration | Temperature |

|---|---|---|---|

| Dimethyl sulfoxide | High | 80 mg/mL (278.36 mM) | Room temperature [13] |

| Water (HCl salt) | Moderate | 100 mM | 25°C [19] |

| Water (free base) | Low | Practically insoluble | Room temperature [18] |

| Ethanol | Limited data | Not specified | Room temperature |

The solubility profile demonstrates the influence of ionic strength and pH on dissolution characteristics [20] [19]. Buffer systems and salt formation significantly enhance aqueous solubility, making the hydrochloride salt the preferred form for biological applications and research studies.

Stability Characteristics

L-Octanoylcarnitine exhibits favorable stability properties under appropriate storage conditions [19] [13]. The compound maintains chemical integrity when stored at -20°C in powder form for extended periods up to three years [13]. Short-term stability in solution form is achievable for up to one month when stored as aliquots in tightly sealed vials at -20°C [19].

Temperature stability studies indicate that the compound requires careful handling at room temperature, particularly in solution form [19]. The ester bond represents the most labile structural feature, requiring protection from hydrolytic conditions that could compromise molecular integrity [21] [22].

Storage recommendations emphasize the importance of desiccating conditions to prevent moisture-induced degradation [19]. The compound demonstrates enhanced stability in organic solvents compared to aqueous systems, reflecting the susceptibility of the ester linkage to hydrolysis under aqueous conditions.

| Storage Condition | Stability Duration | Special Requirements |

|---|---|---|

| Powder, -20°C | 3 years | Desiccating conditions [13] |

| Solution, -20°C | 1 month | Sealed vials, minimal air exposure [19] |

| Room temperature | Limited | Immediate use recommended [19] |

| Aqueous solution | Hours to days | pH control, refrigeration |

Spectroscopic Properties

L-Octanoylcarnitine exhibits characteristic spectroscopic signatures that enable structural identification and quantitative analysis [23] [24]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance spectra recorded at 300 megahertz in deuterium oxide solutions [24]. The spectral data reveals distinct chemical shifts corresponding to the trimethylammonium group, carnitine backbone protons, and octanoyl chain carbons.

Mass spectrometry analysis demonstrates predictable fragmentation patterns under electrospray ionization conditions [23] [25]. The molecular ion peak appears at mass-to-charge ratio 288 in positive ion mode, corresponding to the protonated molecular ion [23]. Characteristic fragment ions include masses at 220, 145, and 84 daltons, which correspond to specific structural components of the molecule [25].

| Spectroscopic Method | Key Features | Analytical Value |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Chemical shifts for functional groups | Structural confirmation [24] |

| Mass Spectrometry | Molecular ion m/z 288, fragments 220, 145, 84 | Identity confirmation [23] [25] |

| Infrared Spectroscopy | Carbonyl stretch, ammonium bands | Functional group identification [26] |

| Ultraviolet Spectroscopy | Limited chromophores | Quantitative analysis potential |

Infrared spectroscopy reveals characteristic absorption bands for the ester carbonyl group and quaternary ammonium functionality [26]. These spectroscopic features provide reliable methods for compound identification and purity assessment in analytical applications.

Chemical Reactivity

Ester Bond Dynamics

The ester bond in L-Octanoylcarnitine represents the primary site of chemical reactivity and metabolic transformation [27] [28]. This ester linkage connects the octanoic acid moiety to the carnitine backbone through a covalent bond between the carbonyl carbon and the hydroxyl oxygen at the third carbon position [11] [21]. The ester bond exhibits reversible formation and cleavage characteristics under enzymatic conditions, facilitating metabolic interconversion between acyl-coenzyme A and acylcarnitine forms.

Enzymatic studies demonstrate that carnitine octanoyltransferase catalyzes the reversible transesterification reaction between octanoyl-coenzyme A and L-carnitine to form L-octanoylcarnitine and free coenzyme A [27] [29]. This reaction proceeds without energy input, as both substrates represent chemically activated forms of fatty acyl groups [27]. The equilibrium position depends on substrate concentrations and enzymatic regulation within cellular compartments.

| Reaction Parameter | Value | Conditions |

|---|---|---|

| Enzyme | Carnitine octanoyltransferase | Mouse liver [29] |

| Substrate Km | Variable with chain length | pH 7.4, 37°C [28] |

| Reaction type | Reversible transesterification | Physiological conditions [27] |

| Energy requirement | None | Thermodynamically neutral [27] |

Chemical hydrolysis of the ester bond occurs under acidic or basic conditions, leading to the formation of octanoic acid and L-carnitine [22]. This hydrolytic reaction represents a potential degradation pathway under inappropriate storage or handling conditions, emphasizing the importance of controlled pH environments for compound stability.

Interaction with Biological Matrices

L-Octanoylcarnitine demonstrates specific interaction patterns with biological matrices that influence its distribution and metabolic fate [30] [31]. The compound exhibits high affinity for the organic cation transporter novel 2 (OCTN2), which mediates cellular uptake across plasma membranes [31] [21]. This transporter recognizes the quaternary ammonium group and carboxylate functionality, enabling efficient cellular accumulation against concentration gradients.

Protein binding studies reveal that L-octanoylcarnitine interacts with carnitine acyltransferase enzymes through specific binding pocket configurations [29] [32]. Crystal structure analysis demonstrates that the octanoyl chain binds in an extended conformation within a hydrophobic pocket formed by amino acid residues Cys-323 and Met-335 [29]. These protein-substrate interactions determine enzymatic specificity and catalytic efficiency.

| Biological Target | Interaction Type | Binding Characteristics |

|---|---|---|

| OCTN2 transporter | Substrate transport | High affinity, sodium-dependent [31] |

| Carnitine octanoyltransferase | Enzymatic substrate | Extended chain conformation [29] |

| Plasma proteins | Non-specific binding | Limited data available |

| Mitochondrial membranes | Membrane association | Lipophilic interactions |

Mitochondrial interaction studies indicate that L-octanoylcarnitine crosses the inner mitochondrial membrane through the carnitine-acylcarnitine translocase system [33] [30]. This transport mechanism enables the compound to shuttle fatty acid equivalents between cytosolic and mitochondrial compartments, facilitating β-oxidation processes and energy metabolism.

L-Octanoylcarnitine serves as a critical intermediate in the complex network of fatty acid metabolism, functioning primarily as a transport molecule that facilitates the movement of medium-chain fatty acids across cellular membranes for subsequent β-oxidation [1] [2]. This medium-chain acylcarnitine, containing an eight-carbon fatty acid moiety esterified to L-carnitine, represents a physiologically active form that bridges cytosolic fatty acid activation and mitochondrial energy production [3] [4].

Medium-Chain Fatty Acid Transport

The transport function of L-octanoylcarnitine differs significantly from long-chain acylcarnitines in both mechanism and cellular requirements [2] [5]. Unlike long-chain fatty acids that strictly require the carnitine shuttle system for mitochondrial access, medium-chain fatty acids traditionally were considered carnitine-independent [5]. However, recent research has demonstrated that lauric acid and other medium-chain substrates do utilize the carnitine shuttle system, with L-octanoylcarnitine serving as an essential transport intermediate [5].

In muscle and cardiac tissues, the oxidation of medium-chain fatty acids, including octanoate, requires conversion to the corresponding acylcarnitine for efficient mitochondrial transport [6]. This process contrasts markedly with liver tissue, where medium-chain acyl-CoA synthetases enable direct octanoate activation and oxidation, bypassing the requirement for carnitine conjugation [6]. The tissue-specific metabolic handling of octanoate reveals that L-octanoylcarnitine formation is particularly crucial in extrahepatic tissues that lack the enzymatic machinery for direct medium-chain fatty acid activation.

Mitochondrial Import Mechanisms

The mitochondrial import of L-octanoylcarnitine involves a sophisticated transport system that operates through multiple membrane-bound carriers and enzymatic complexes [7] [8]. The carnitine acylcarnitine translocase, encoded by the SLC25A20 gene, catalyzes the antiport exchange of L-octanoylcarnitine with free carnitine across the inner mitochondrial membrane [7] [8]. This transporter demonstrates broad substrate specificity, accepting acylcarnitines with chain lengths ranging from two to eighteen carbon atoms, with L-octanoylcarnitine falling within the optimal substrate range [7].

The transport process begins with L-octanoylcarnitine crossing the outer mitochondrial membrane through voltage-dependent anion channels, which are relatively permeable to small organic molecules [7]. Subsequently, the inner membrane translocase facilitates the specific recognition and translocation of L-octanoylcarnitine into the mitochondrial matrix, where carnitine palmitoyltransferase 2 catalyzes the conversion back to octanoyl-CoA and free carnitine [7]. Importantly, this process operates independently of CPT2 function for medium-chain substrates, as demonstrated in CPT2-deficient models where octanoylcarnitine oxidation remains intact [6].

Integration in β-Oxidation Pathways

L-Octanoylcarnitine integration into β-oxidation pathways occurs through both mitochondrial and peroxisomal routes, with each pathway serving distinct metabolic functions [9] [10]. In mitochondria, L-octanoylcarnitine undergoes conversion to octanoyl-CoA, which then enters the conventional β-oxidation spiral, yielding four cycles of oxidation to produce four molecules of acetyl-CoA, along with NADH and FADH2 for ATP synthesis through oxidative phosphorylation [2].

The peroxisomal β-oxidation pathway provides an alternative route for L-octanoylcarnitine metabolism, particularly when mitochondrial fatty acid oxidation is impaired or overloaded [9]. Peroxisomal oxidation of medium-chain fatty acids produces shortened acylcarnitine intermediates, including L-octanoylcarnitine as both substrate and product depending on the initial fatty acid chain length [9]. This pathway is mediated by the ABCD3 transporter and requires the D-bifunctional protein HSD17B4 for complete function [9].

Research has demonstrated that when the mitochondrial carnitine shuttle is deficient, peroxisomes can accept and oxidize L-octanoylcarnitine through a pathway involving carnitine octanoyltransferase and specialized transporters [9] [5]. This compensatory mechanism highlights the metabolic flexibility of L-octanoylcarnitine utilization and its importance in maintaining cellular energy homeostasis under pathological conditions.

Regulatory Functions in Energy Metabolism

L-Octanoylcarnitine exerts regulatory influences on energy metabolism through multiple mechanisms that extend beyond its role as a simple transport molecule [10] [11]. Medium-chain acylcarnitines, including L-octanoylcarnitine, have been identified as bioactive metabolites that can directly impact cellular metabolic processes and insulin sensitivity [11].

Studies have revealed that elevated concentrations of medium-chain acylcarnitines, particularly L-octanoylcarnitine, are associated with impaired glucose tolerance and β-cell dysfunction [11]. When pancreatic islets are exposed to elevated L-octanoylcarnitine levels, they exhibit reduced glucose-stimulated insulin secretion due to compromised mitochondrial respiratory capacity [11]. This finding suggests that L-octanoylcarnitine concentrations serve as metabolic signals that can influence glucose homeostasis and insulin secretion.

The regulatory role of L-octanoylcarnitine in energy metabolism is further evidenced by its association with arterial stiffness and metabolic dysfunction [12] [13]. Longitudinal studies have demonstrated that increases in L-octanoylcarnitine concentrations correlate with changes in arterial stiffness parameters, suggesting its involvement in cardiovascular metabolic regulation [12]. These observations indicate that L-octanoylcarnitine functions not only as a metabolic intermediate but also as a signaling molecule that can influence systemic metabolic homeostasis.

Interactions with Carnitine Acyltransferases

Carnitine O-Octanoyltransferase Mechanisms

Carnitine O-octanoyltransferase represents the primary enzyme responsible for L-octanoylcarnitine synthesis and metabolism, demonstrating specific substrate preferences for medium-chain acyl-CoAs [1] [14]. This peroxisomal enzyme catalyzes the reversible reaction between octanoyl-CoA and L-carnitine to produce CoA and L-octanoylcarnitine, operating through a ping-pong bi-bi mechanism [1] [14].

The crystal structure analysis of CROT has revealed critical insights into the molecular basis of its substrate specificity [14]. The enzyme contains a specialized acyl-binding tunnel that accommodates medium-chain fatty acids optimally, with a key glycine residue at position 553 that provides the necessary space for C8-C10 acyl chains [14]. Site-directed mutagenesis studies have confirmed that mutation of this glycine to methionine completely abolishes activity toward octanoyl-CoA while maintaining activity toward short-chain substrates [14].

CROT demonstrates remarkable versatility in its cellular roles, functioning not only in peroxisomal fatty acid oxidation but also in alternative metabolic pathways [10]. Recent research has identified CROT as a key enzyme in the utilization of exogenous acetyl-L-carnitine for cytosolic acetyl-CoA production, particularly under glucose-limited conditions [10]. This finding expands the understanding of CROT function beyond traditional peroxisomal metabolism to include roles in alternative carbon source utilization.

Enzyme Kinetics and Substrate Specificity

The kinetic properties of carnitine acyltransferases with respect to L-octanoylcarnitine reveal distinct preferences and catalytic efficiencies [15] [14]. CROT exhibits optimal activity with medium-chain acyl-CoAs, showing Km values in the range of 10-50 μM for octanoyl-CoA substrates [14]. The enzyme demonstrates a decanoyltransferase to palmitoyltransferase ratio of approximately 2:1, indicating its preference for medium-chain over long-chain substrates [16].

Comparative analysis of carnitine acyltransferase specificities reveals that L-octanoylcarnitine falls within the substrate range of multiple enzymes, albeit with varying affinities [15]. Carnitine acetyltransferase shows limited activity toward L-octanoylcarnitine, with substantial decreases in catalytic efficiency as acyl chain length increases beyond C4 [15]. In contrast, the carnitine palmitoyltransferases demonstrate moderate activity toward medium-chain substrates, though their primary function involves long-chain fatty acid metabolism [15].

The substrate specificity patterns are further complicated by the presence of hydrophobic binding sites that can accommodate longer acyl chains [15]. Long-chain acyl-CoAs act as competitive inhibitors of carnitine acetyltransferase activity, suggesting allosteric regulation mechanisms that may influence L-octanoylcarnitine metabolism under conditions of varied fatty acid availability [15]. These kinetic relationships highlight the complex regulatory networks governing acylcarnitine metabolism and the central role of substrate chain length in determining enzymatic preferences.

Cellular Distribution and Compartmentalization

Peroxisomal Localization

Peroxisomes serve as the primary site for L-octanoylcarnitine synthesis and initial processing, housing the majority of carnitine octanoyltransferase activity in mammalian cells [17] [1]. Subcellular fractionation studies have demonstrated that peroxisomes contain 8-37% of total liver acyltransferase activity for medium-chain substrates, with the relative amount depending on the specific chain length and tissue type [17]. In human liver tissue, peroxisomes contain approximately 20% of total carnitine palmitoyltransferase activity, a significant proportion that contrasts with the minimal peroxisomal activity observed in rat liver [17].

The peroxisomal localization of L-octanoylcarnitine metabolism is particularly important for the processing of very long-chain and branched-chain fatty acids [18] [9]. When these complex substrates undergo peroxisomal β-oxidation, they generate medium-chain products including L-octanoylcarnitine, which can then be exported to mitochondria for complete oxidation [18]. This process requires the coordinated function of peroxisomal transporters, particularly ABCD3, which facilitates the movement of acylcarnitines across the peroxisomal membrane [9].

Recent studies have revealed that peroxisomal L-octanoylcarnitine formation can serve as a compensatory mechanism when mitochondrial fatty acid oxidation is impaired [9] [5]. In conditions such as CPT2 deficiency, peroxisomes increase their contribution to medium-chain acylcarnitine production, demonstrating the metabolic flexibility and importance of peroxisomal compartmentalization in maintaining cellular energy homeostasis [9].

Cytosolic and Mitochondrial Distribution

The cytosolic presence of L-octanoylcarnitine represents a critical intermediate state in its metabolic journey between organelles [10] [7]. In the cytosol, L-octanoylcarnitine concentrations remain relatively low under normal conditions, reflecting its rapid utilization and transport rather than accumulation [10]. However, under specific metabolic conditions, such as glucose limitation or enhanced fatty acid oxidation, cytosolic L-octanoylcarnitine levels can increase significantly [10].

Mitochondrial distribution of L-octanoylcarnitine occurs primarily as a transient intermediate during the import process [7]. The molecule enters the mitochondrial matrix through the carnitine acylcarnitine translocase system, where it undergoes rapid conversion to octanoyl-CoA by carnitine palmitoyltransferase 2 or related enzymes [7]. The mitochondrial processing of L-octanoylcarnitine demonstrates tissue-specific variations, with cardiac and skeletal muscle showing particularly high oxidation rates compared to liver tissue [6].

The compartmentalization pattern of L-octanoylcarnitine reflects the broader organization of fatty acid metabolism in mammalian cells [2] [19]. The molecule serves as a molecular bridge between different metabolic compartments, facilitating the coordinated function of peroxisomal and mitochondrial oxidation systems [2]. This distribution pattern is essential for maintaining metabolic flexibility and ensuring efficient energy production under varying physiological conditions [19].